![molecular formula C7H8N8O10 B12561679 2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione CAS No. 181819-07-8](/img/structure/B12561679.png)
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione is an energetic spiro bicyclic nitramine compound. It is known for its high energy density and stability, making it a valuable material in the field of energetic materials. The compound’s unique spiro structure contributes to its stability and energetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable precursor under controlled conditions to introduce the nitro groups. The reaction typically requires strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s energetic nature. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products, potentially leading to the formation of oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other energetic materials.
Biology: Investigated for its potential use in biological assays due to its unique structure.
Industry: Utilized in the production of explosives and propellants due to its high energy density.
Mechanism of Action
The mechanism of action of 2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid decomposition, releasing gases and heat. This makes the compound highly effective as an explosive material. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the rapid release of energy .
Comparison with Similar Compounds
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: This compound has a similar spiro structure but with different functional groups, leading to different chemical properties.
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide: Another spiro compound with sulfur atoms in its structure, which affects its reactivity and stability.
Uniqueness
2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione is unique due to its high energy density and stability, which are attributed to its spiro structure and the presence of multiple nitro groups. These properties make it highly valuable in the field of energetic materials, distinguishing it from other similar compounds .
Properties
CAS No. |
181819-07-8 |
|---|---|
Molecular Formula |
C7H8N8O10 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
2,4,8,10-tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione |
InChI |
InChI=1S/C7H8N8O10/c16-5-8(12(18)19)1-7(2-9(5)13(20)21)3-10(14(22)23)6(17)11(4-7)15(24)25/h1-4H2 |
InChI Key |
VDXMOPNFOISVED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN(C(=O)N1[N+](=O)[O-])[N+](=O)[O-])CN(C(=O)N(C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
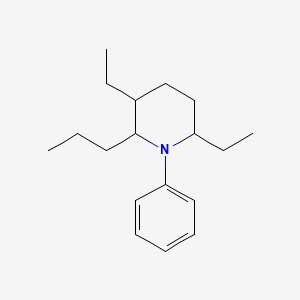
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
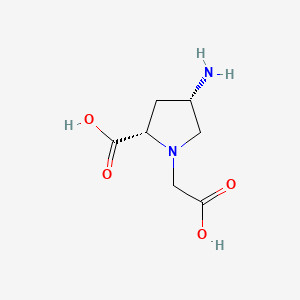
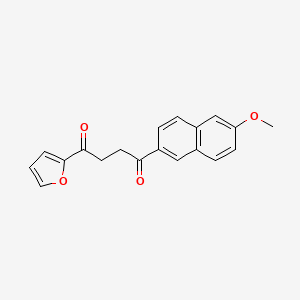
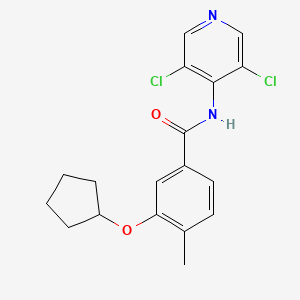
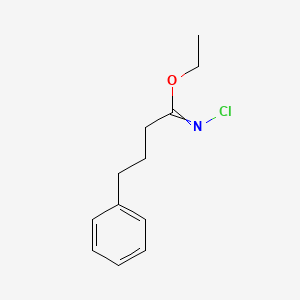
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
